molecular formula C42H81NO8 B13833406 beta-Galactosyl-C18-ceramide

beta-Galactosyl-C18-ceramide

Cat. No.: B13833406
M. Wt: 728.1 g/mol
InChI Key: YMYQEDCYNANIPI-FDQSDATMSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Galactosyl-C18-ceramide typically involves the enzymatic action of beta-Galactosylceramide synthase (UGT8A), which catalyzes the transfer of galactose to ceramide . The reaction conditions often require specific pH levels and temperatures to ensure optimal enzyme activity.

Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic synthesis using recombinant enzymes. The process includes the extraction and purification of the product using techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: Beta-Galactosyl-C18-ceramide can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .

Major Products:

Comparison with Similar Compounds

Uniqueness: Beta-Galactosyl-C18-ceramide is unique due to its specific galactose linkage and the presence of a C18 fatty acid chain. This structure imparts distinct biological activities and functions, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C42H81NO8

Molecular Weight

728.1 g/mol

IUPAC Name

N-[(E,2S,3R)-3-hydroxy-1-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide

InChI

InChI=1S/C42H81NO8/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(34-50-42-41(49)40(48)39(47)37(33-44)51-42)36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,35-37,39-42,44-45,47-49H,3-28,30,32-34H2,1-2H3,(H,43,46)/b31-29+/t35-,36+,37?,39-,40?,41?,42+/m0/s1

InChI Key

YMYQEDCYNANIPI-FDQSDATMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C(C([C@H](C(O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O

Origin of Product

United States

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